molecular formula C7H12N2O B13559654 1,6-Diazaspiro[3.5]nonan-5-one

1,6-Diazaspiro[3.5]nonan-5-one

Cat. No.: B13559654
M. Wt: 140.18 g/mol
InChI Key: RYGBUCPLVFTPGZ-UHFFFAOYSA-N
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Description

1,6-Diazaspiro[3.5]nonan-5-one is a spirocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a rigid, three-dimensional structure that serves as a versatile building block for constructing novel biologically active molecules. Its value lies in its ability to improve the physicochemical properties of potential drug candidates, often leading to enhanced selectivity and metabolic stability. Research indicates that the diazaspiro[3.5]nonane core is a key structural motif in the development of covalent inhibitors targeting the KRAS G12C mutation, a challenging oncogenic driver in certain cancers . These inhibitors work by forming a covalent bond with the mutant cysteine residue, trapping KRAS in its inactive state and preventing downstream signaling that leads to uncontrolled cell proliferation . Furthermore, derivatives based on this scaffold have been explored as potent and selective ligands for sigma receptors (S1R and S2R) . Sigma receptors are implicated in a range of neurological conditions, and ligands for these receptors show potential for the treatment of neuropathic pain and neurodegenerative diseases . The spirocyclic structure provides a defined spatial orientation of its functional groups, making it an excellent template for probing protein-ligand interactions. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to consult the material safety data sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

1,8-diazaspiro[3.5]nonan-9-one

InChI

InChI=1S/C7H12N2O/c10-6-7(3-5-9-7)2-1-4-8-6/h9H,1-5H2,(H,8,10)

InChI Key

RYGBUCPLVFTPGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN2)C(=O)NC1

Origin of Product

United States

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Elucidation of Molecular Structure

Specific experimental data for 1,6-Diazaspiro[3.5]nonan-5-one is not available in the reviewed scientific literature.

No published studies detailing the high-resolution NMR spectra (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, NOESY) of this compound could be located. Such data would be essential for the unambiguous assignment of proton and carbon signals and for determining the relative stereochemistry of the spirocyclic system.

Detailed experimental IR and Raman spectra for this compound, which would confirm the presence of key functional groups such as the amide carbonyl and N-H bonds and characterize its vibrational modes, have not been reported.

There are no available HRMS data to provide the exact mass of this compound, which would confirm its elemental formula, nor are there studies on its fragmentation pathways under mass spectrometric conditions.

Solid-State Structural Determination

A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any crystal structures for this compound. Therefore, information on its absolute configuration, bond lengths, bond angles, and solid-state conformation is not available.

No co-crystal structures of this compound with any other molecules, including proteins, have been reported. Such structures would be invaluable for understanding its intermolecular interactions and potential biological activity.

Conformational Dynamics and Strain Analysis

The unique spirocyclic architecture of this compound, which fuses a four-membered azetidine-derived ring with a six-membered piperidinone ring, gives rise to a distinctive conformational landscape governed by inherent ring strain and dynamic equilibria. A thorough understanding of these factors is essential for elucidating its three-dimensional structure and potential interactions.

The total ring strain in a spiro[3.5]nonane system is primarily a composite of the strain inherent to its constituent cyclobutane (B1203170) and cyclohexane (B81311) rings. wikipedia.org Ring strain arises from a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions between adjacent bonds), and transannular strain (steric interactions across the ring). wikipedia.org

The parent cycloalkanes, cyclobutane and cyclohexane, exhibit significantly different strain energies. Cyclobutane is characterized by substantial ring strain due to its compressed C-C-C bond angles, which are approximately 88°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. libretexts.org This angle strain is partially alleviated by the ring adopting a puckered or "butterfly" conformation, which also reduces the torsional strain that would be present in a planar structure. masterorganicchemistry.com In contrast, cyclohexane can adopt a strain-free chair conformation where all bond angles are close to the ideal tetrahedral value and all adjacent C-H bonds are staggered, effectively eliminating both angle and torsional strain. wikipedia.org

CycloalkaneTotal Strain Energy (kcal/mol)Primary Sources of Strain
Cyclopropane27.5Angle Strain, Torsional Strain
Cyclobutane26.3Angle Strain, Torsional Strain
Cyclopentane6.2Torsional Strain
Cyclohexane0Essentially Strain-Free (in Chair Conformation)

While specific experimental data on the conformational preferences of this compound is not extensively documented, its behavior can be predicted based on the analysis of its constituent rings. The structure consists of a cyclobutane ring fused to a piperidin-5-one ring.

Cyclobutane Ring: As established, the four-membered ring will adopt a non-planar, puckered conformation to relieve torsional strain. masterorganicchemistry.comnih.gov This puckering creates two distinct substituent positions, analogous to axial and equatorial positions in cyclohexane, although the energy difference is much smaller.

Piperidin-5-one Ring: The six-membered piperidinone ring is expected to preferentially adopt a chair conformation to minimize angular and torsional strain, similar to cyclohexane. However, the presence of the sp³-hybridized nitrogen at position 1, the sp²-hybridized carbonyl carbon at position 5, and the amide nitrogen at position 6 introduces complexities. The planarity of the amide bond (C5-N6) will distort the classic chair geometry into a half-chair or sofa conformation. Furthermore, piperidine (B6355638) and its derivatives can exist in boat or twist-boat conformations, although these are typically higher in energy unless stabilized by specific substituent interactions. ias.ac.inosti.gov In some substituted piperidin-4-ones, boat forms can exist in equilibrium with chair forms. ias.ac.in

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying chemical processes that occur on the NMR timescale, such as the interconversion between different conformers. nih.gov For this compound, several dynamic processes could potentially be observed.

The most significant conformational change amenable to DNMR analysis would be the ring inversion of the six-membered piperidinone ring. This process involves the interconversion between two low-energy chair-like conformers via a higher-energy boat or twist-boat transition state. westernsydney.edu.au

At low temperatures, where the rate of this interconversion is slow on the NMR timescale, separate signals would be observed for protons in chemically distinct environments in each conformer (e.g., axial vs. equatorial protons). As the temperature is raised, the rate of ring flip increases. This increased rate leads to the broadening of the NMR signals. Eventually, a specific temperature known as the coalescence temperature (Tc) is reached, at which the separate signals merge into a single, broad peak. nih.gov Above this temperature, the interconversion is so rapid that the NMR spectrometer detects only a time-averaged signal for the exchanging protons.

By analyzing the lineshape of the signals at different temperatures, particularly at the coalescence point, the rate constant (k) for the interconversion can be determined. From the rate constant, the Gibbs free energy of activation (ΔG‡) for the ring-flipping process can be calculated using the Eyring equation. This value provides a quantitative measure of the energy barrier to conformational inversion. While specific DNMR studies on this compound are not reported, studies on related N-benzoyl piperidine derivatives have been used to investigate rotational barriers around the amide C-N bond, demonstrating the utility of this technique for probing dynamic processes in similar heterocyclic systems. researchgate.net

Chemical Reactivity and Transformations of 1,6 Diazaspiro 3.5 Nonan 5 One Derivatives

Reactions at the Carbonyl Group

The ketone at the C5-position of the piperidinone ring is a versatile handle for introducing structural diversity. It undergoes typical carbonyl reactions, including nucleophilic additions, reductions, and functionalization at the adjacent α-carbon.

The carbonyl group in diazaspiro[3.5]nonan-5-one derivatives is susceptible to attack by nucleophiles and can be readily reduced to the corresponding alcohol. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. The reduction of the ketone to a hydroxyl group can introduce a new stereocenter, offering possibilities for diastereoselective synthesis. For instance, the reduction of a ketone precursor using NaBH₄ is a key step in the synthesis of certain chiral spiro[azetidine-3,3′-indoline]-2-one derivatives.

Starting Material Reagent(s) Conditions Product Reference
Generic 2,6-diazaspiro[3.5]nonan-5-one derivativeSodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)Standard reduction conditions5-Hydroxy-2,6-diazaspiro[3.5]nonane derivative
Spiro[azetidine-3,3′-indoline]-2,2′-dione derivativeSodium Borohydride (NaBH₄)Base-promoted triflation followed by reductionSpiro[azetidine-3,3′-indoline]-2-one
1-(2,7-Diazaspiro[3.5]non-7-yl)-2-(4-methoxyphenyl)-ethanoneLithium Aluminum Hydride (LiAlH₄)Not specifiedCorresponding alcohol

This table is generated based on representative reactions described for similar spirocyclic ketones.

The carbon atoms alpha (α) to the ketone carbonyl (C4 and C6) can be functionalized, typically through the formation of an enolate intermediate. Traditional methods involve reacting ketone enolates with various electrophiles. More advanced strategies employ an "umpolung" or reversal of polarity, allowing for the direct use of nucleophiles to functionalize the α-position. This approach expands the scope of possible modifications to include the formation of C-N, C-O, C-S, and C-C bonds. For example, an enolate formed from a 1,6-diazaspiro[3.3]heptan-3-one derivative using potassium hexamethyldisilazide (KHMDS) was successfully trapped with an oxaziridine (B8769555) to install an α-hydroxyl group. Such strategies are pivotal for building molecular complexity.

Reaction Type Substrate/Precursor Reagent(s) Catalyst/Conditions Product Type Reference
α-Hydroxylation1,6-Diazaspiro[3.3]heptan-3-one (analogous scaffold)1. KHMDS; 2. Davis' oxaziridineNot specifiedα-Hydroxy lactam
Enantioselective α-FunctionalizationSilyl enol ether of ketoneHeteroatom and carbon nucleophilesMetallacyclic iridium catalystα-Substituted ketone (C-N, C-O, C-S, C-C bonds)
Oxidative UmpolungKetoneVarious nucleophilesElectrochemical oxidationα-Derivatized ketone

This table illustrates general strategies for α-functionalization applicable to the ketone moiety.

Reactions Involving Nitrogen Atoms

The two nitrogen atoms within the 1,6-diazaspiro[3.5]nonan-5-one core—one being a secondary amine in the azetidine (B1206935) ring and the other part of the piperidinone lactam—are key sites for derivatization.

The secondary amine at the N1 position is typically more nucleophilic than the N6 amide nitrogen and can be selectively functionalized. N-alkylation is commonly achieved by reacting the spirocycle with alkyl halides in the presence of a base. Similarly, N-acylation can be performed using acyl chlorides or anhydrides to introduce various acyl groups. For more complex syntheses, a protecting group strategy, often using a tert-butyloxycarbonyl (Boc) group, is employed to ensure regioselective functionalization of a specific nitrogen atom. For example, derivatives of 2,7-diazaspiro[3.5]nonan-1-one have been functionalized via N-acylation to produce covalent inhibitors of the KRAS G12C protein, a significant target in cancer therapy.

Starting Material Reagent Conditions Product Reference
2,7-Diazaspiro[3.5]nonane (core precursor)Benzyl (B1604629) bromideBase (e.g., K₂CO₃), Boc protection/deprotection sequence2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one
2,7-Diazaspiro[3.5]nonan-1-one derivativeAcryloyl chlorideNot specified1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivative
Generic diazaspiro[3.5]nonanePivaloyl chlorideNot specifiedN-Pivaloyl-diazaspiro[3.5]nonan-1-one derivative

This table shows examples of N-functionalization on the diazaspiro[3.5]nonane scaffold.

The lactam (cyclic amide) bond within the piperidinone ring is generally stable but can undergo specific transformations. While less common than N-alkylation, the amide carbonyl can be reduced. Powerful reducing agents like lithium aluminum hydride can reduce the lactam to a cyclic amine, transforming the this compound core into a 1,6-diazaspiro[3.5]nonane. This reaction fundamentally alters the scaffold by removing the carbonyl group and creating a diamine structure. Additionally, catalytic methods for direct amidation using borate (B1201080) esters have been developed, which could potentially be applied to transform the existing amide, though this is less explored for this specific scaffold.

Heterocyclic annulation involves the construction of a new ring fused to the existing spirocyclic system. The nitrogen atoms of the diazaspiro[3.5]nonan-5-one scaffold can act as nucleophiles to initiate cyclization cascades, leading to more complex polycyclic structures. For instance, cascade reactions such as the Kinugasa/aldol or Kinugasa/aryl C-C coupling have been used with propiolamides and nitrones to generate novel chiral spiro-β-lactams. Another established method is the Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine to form a β-lactam ring, which has been applied to create dispirocyclic systems. These annulation strategies are powerful tools for accessing structurally unique and medicinally relevant spirocyclic compounds.

Reaction Type Reactants Catalyst/Conditions Product Type Reference
Kinugasa/Aryl C-C Coupling CascadeN-(2-iodoaryl)propiolamides and nitronesCu(CH₃CN)₄BF₄, chiral bis-oxazoline (BOX) ligand, tBuOLiChiral spiro[azetidine-3,3′-indoline]-2,2′-diones
Kinugasa/Aldol-type CascadeKetone-tethered propiolamides and nitronesCu(OTf)₂, chiral bisoxazoline ligands, tBuOLiChiral spiro-β-lactams
Michael Addition/LactamizationN-benzyl-L-proline ethyl ester and nitroethylene1. LDA; 2. Raney nickel; 3. Heat1-Benzyl-1,7-diazaspiro[4.4]nonan-6-one (analogous system)
Staudinger Ketene-Imine Cycloaddition2-Azabuta-1,3-diene intermediateRhodium catalystDispirocyclic N-vinyl β-lactams

This table summarizes advanced annulation reactions for constructing complex spirocycles.

Ring-Opening and Rearrangement Reactions

The inherent ring strain of the four-membered β-lactam, combined with the functionality of the six-membered piperidine (B6355638) ring, allows for a variety of fascinating and synthetically useful ring-opening and rearrangement reactions. These transformations can be triggered by chemical reagents, heat, or light.

The β-lactam ring is the most reactive site for ring scission within the this compound core. Its susceptibility to cleavage is primarily due to the high ring strain and the electrophilicity of the amide carbonyl carbon. This reactivity can be harnessed to selectively open the four-membered ring while leaving the piperidine ring intact.

One notable method involves the use of a superacid catalyst system. For instance, N-aryl-3-spirocyclic-β-lactams, which are structurally analogous to N-substituted 1,6-diazaspiro[3.5]nonan-5-ones, undergo a regiospecific ring-opening and subsequent recyclization when treated with a combination of a Lewis acid (like iron(III) chloride, FeCl₃) and a Brønsted acid (like trifluoromethanesulfonic acid, HOTf). rsc.orgrsc.org This reaction proceeds through the selective cleavage of the C4-N bond of the β-lactam ring, initiated by the potent catalyst system, to ultimately furnish 3-spirocyclicquinolin-4(1H)-ones. rsc.orgrsc.org While this example involves a subsequent recyclization, it fundamentally demonstrates that the β-lactam ring can be selectively cleaved under specific acidic conditions. rsc.org The general chemistry of spiro-fused β-lactams confirms that ring-opening reactions are a major pathway of reactivity for this class of compounds. ugent.beresearchgate.net

The general mechanism for such transformations involves the formation of a highly reactive protonated intermediate under superacidic conditions, which facilitates the cleavage of the strained lactam ring. rsc.org

Derivatives of diazaspiro lactams can undergo rearrangements when subjected to thermal or photochemical energy, leading to novel and complex molecular architectures.

Thermally Induced Rearrangements: Thermally promoted reactions can induce significant structural changes in spirocyclic systems. A relevant example is the Wolff rearrangement, a reaction that converts an α-diazoketone into a ketene. This methodology has been applied to create novel spiro bis-β-lactams. nih.govacs.orgacs.org In a reported cascade reaction, a thermally promoted, metal-free Wolff rearrangement of a 3-diazotetramic acid generates a reactive heterocyclic ketene intermediate. nih.govacs.org This ketene can then undergo a Staudinger [2+2] cycloaddition with an imine, providing access to complex spirocyclic scaffolds like 2,6-diazaspiro[3.3]heptane-1,5-diones. nih.govacs.orgacs.org

Another example of thermal rearrangement is seen in related spirocyclic systems, such as 2-aryl-4,6,8-trioxo-5,7-diazaspiro[2.5]octanes. When heated in a polar aprotic solvent like DMSO, these compounds rearrange stereoselectively to form furo[2,3-d]pyrimidines. rsc.org This highlights the potential for heat to induce complex bond reorganizations in diazaspirocyclic structures.

Photochemically Induced Rearrangements: Photochemistry offers a powerful tool for inducing rearrangements that are often inaccessible through thermal methods. The synthesis of spiro-β-lactams can be achieved through photochemical pathways. For example, the irradiation of 2-(N-alkylamino)cyclohex-2-enones has been shown to produce N-alkyl-1-azaspiro[3.5]nonane-2,5-diones, which are structurally related to the target compound. rsc.org

More broadly, photochemical methods are used to generate ketene intermediates, which are key precursors for β-lactam synthesis via the Staudinger reaction. nih.govresearchgate.net The Zimmerman–O'Connell–Griffin (ZOG) rearrangement, for instance, uses visible light to convert certain scaffolds into ketenes. nih.govacs.org This approach provides a mild and efficient route to the reactive intermediates needed for constructing four-membered lactam rings, avoiding the harsh conditions of some thermal methods. nih.govacs.org These examples underscore the potential for photochemistry to drive unique rearrangements and constructions within the family of spirocyclic lactams.

Palladium-Catalyzed Cross-Coupling Reactions on Functionalized Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. bristol.ac.ukiitk.ac.insynarchive.comyonedalabs.com For derivatives of this compound, these reactions are crucial for introducing molecular diversity, particularly by functionalizing the piperidine nitrogen or substituents attached to the spirocyclic core. The two most prominent examples are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

These reactions are typically performed on derivatives where a protecting group, such as a tert-butyloxycarbonyl (Boc) group, is present on one of the nitrogen atoms, allowing for selective functionalization of the other. For instance, an aryl halide or triflate can be coupled to the piperidine nitrogen (N6), or a pre-installed halide on a substituent can be used as a handle for C-C bond formation.

A key example is found in the synthesis of a metabolite of a ghrelin receptor inverse agonist, which features a 2,7-diazaspiro[3.5]nonane core (an isomer of the title compound). nih.gov In this synthesis, a Suzuki coupling was successfully employed to link a complex aryl boronic ester with a heterocyclic chloride. nih.gov This demonstrates the applicability of such reactions to the diazaspiro[3.5]nonane framework.

Table 1: Representative Palladium-Catalyzed Suzuki Coupling on a Diazaspiro[3.5]nonane Derivative nih.gov

Reactant 1Reactant 2CatalystBaseSolventTemperatureReaction
tert-Butyl (R)-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate2-(Benzyloxy)-4-chloro-6-methylpyrimidinePd(dppf)Cl₂K₂CO₃Dioxane/Water (10:1)90 °CSuzuki-Miyaura Coupling

Similarly, the Buchwald-Hartwig amination is frequently used to form C-N bonds by coupling an amine with an aryl halide. bristol.ac.uksmolecule.com This reaction is highly effective for the N-arylation of the diazaspiro[3.5]nonane core, a critical step in the synthesis of many biologically active molecules. researchgate.net The reaction is known for its broad scope, tolerating a wide range of electron-rich and electron-withdrawing aryl chlorides. researchgate.net

Table 2: General Conditions for Buchwald-Hartwig Amination on Diazaspirocycles

Amine SubstrateAryl HalideCatalyst/LigandBaseSolventTemperatureReaction
2,7-Diazaspiro[3.5]nonane derivativeIodobenzene (or other aryl halides)Pd(OAc)₂ / XPhosStrong non-nucleophilic base (e.g., NaOtBu)Toluene~100 °CBuchwald-Hartwig Amination

These powerful catalytic methods provide a modular and efficient platform for the late-stage functionalization of the this compound scaffold, enabling the rapid generation of diverse analogues for chemical and biological screening.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular systems.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy and computational cost for the study of molecular structures and electronic properties. A typical DFT study on 1,6-Diazaspiro[3.5]nonan-5-one would involve optimizing its three-dimensional geometry to find the most stable arrangement of its atoms. This process would yield precise bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the electronic structure would provide information on the distribution of electrons, molecular orbitals (such as the HOMO and LUMO), and properties like the dipole moment. However, specific published data from DFT calculations on this molecule are currently unavailable.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of quantum chemistry is the prediction of spectroscopic data that can be compared with experimental results to confirm molecular structures. Calculations can predict nuclear magnetic resonance (NMR) chemical shifts for the hydrogen and carbon atoms within this compound, as well as its vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. No specific theoretical spectroscopic data has been reported for this compound in the surveyed literature.

Conformational Analysis using Molecular Mechanics and Dynamics

The flexibility of the piperidinone and azetidine (B1206935) rings in this compound suggests a complex conformational landscape.

Exploration of Conformational Energy Landscapes

Molecular mechanics and molecular dynamics simulations are powerful tools for exploring the various shapes, or conformations, a molecule can adopt. By calculating the potential energy of different spatial arrangements, a conformational energy landscape can be constructed, revealing the relative stabilities of different conformers and the energy barriers between them.

Reaction Mechanism Studies

Theoretical studies are invaluable for elucidating the step-by-step pathways of chemical reactions. By modeling the transformation from reactants to products, researchers can identify transition states and intermediates, and calculate the activation energies required for the reaction to proceed. Such studies could, for example, investigate the synthesis of this compound or its subsequent reactions. At present, there are no published computational studies on the reaction mechanisms involving this specific molecule.

Theoretical Elucidation of Transition States and Energy Barriers in Synthesis

There is no available research in the public domain that provides a theoretical elucidation of the transition states and energy barriers involved in the synthesis of this compound. Such studies, typically employing methods like Density Functional Theory (DFT), would be invaluable for optimizing reaction conditions and understanding the mechanistic pathways of its formation.

Molecular Interactions and Binding Site Analysis (Theoretical)

Theoretical analyses of the molecular interaction capabilities of this compound are absent from the scientific literature. The core structure contains hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and nitrogen atoms), suggesting it could participate in complex intermolecular interactions.

Hydrogen Bonding Networks

No computational studies have been published that specifically map the potential hydrogen bonding networks formed by this compound. Theoretical calculations could predict the geometry and energy of these bonds, which are crucial for understanding its behavior in solution and potential interactions with biological macromolecules. mdpi.comnih.govnih.gov

Pi-Stacking Interactions

The core structure of this compound is non-aromatic and therefore incapable of forming classical pi-stacking interactions. nih.gov Such interactions would only be possible if the scaffold were functionalized with aromatic substituents. There are currently no theoretical studies on such derivatives.

Theoretical Ligand-Receptor Interaction Studies

There are no published theoretical studies detailing the interaction of this compound as a ligand with any biological receptor. Molecular docking and molecular dynamics simulations are standard methods to predict binding affinity and conformation within a receptor's active site, but this compound has not been investigated in this context. nih.govresearchgate.net

Applications in Advanced Organic Synthesis and Molecular Design

1,6-Diazaspiro[3.5]nonan-5-one as a Privileged Scaffold

Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for the development of novel therapeutic agents. The rigid, three-dimensional structure of this compound positions it as an emerging privileged scaffold in medicinal chemistry.

Design of Conformationally Restricted Analogues for Structure-Activity Relationship Studies (SAR)

The conformational rigidity of the spirocyclic system in this compound is a key attribute for its use in the design of conformationally restricted analogues of biologically active molecules. By incorporating this scaffold, chemists can lock flexible molecules into specific spatial arrangements, which is crucial for elucidating structure-activity relationships (SAR). This approach helps in identifying the bioactive conformation of a ligand and optimizing its interaction with a biological target. The synthesis of derivatives of related diazaspiro[3.5]nonanes has been explored to create novel ligands for various receptors, demonstrating the utility of this scaffold in SAR studies.

Role in Modulating Molecular Properties (e.g., 3D shape, rigidity)

The incorporation of the this compound scaffold significantly influences the physicochemical properties of a molecule. Its inherent three-dimensionality can improve solubility and metabolic stability while reducing planar interactions that can lead to off-target effects. The rigidity of the spirocyclic core helps in pre-organizing functional groups for optimal binding, thereby enhancing potency and selectivity. This modulation of molecular shape and rigidity is a critical aspect of modern drug design, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.

Building Block in Complex Molecule Synthesis

The unique structural features of this compound make it a valuable building block for the synthesis of more complex molecular architectures. Its bifunctional nature, with two nitrogen atoms at distinct positions, allows for orthogonal chemical modifications, providing a versatile platform for combinatorial chemistry and the generation of compound libraries.

Integration into Natural Product Synthesis

While direct integration of this compound into the total synthesis of natural products is not yet widely reported, the use of spirocyclic structures is a known strategy to construct complex natural product frameworks. The principles of using rigid scaffolds to control stereochemistry and build molecular complexity are well-established in natural product synthesis. The potential for this compound to serve as a chiral building block or a key intermediate in the synthesis of natural product analogues remains an area of active research.

Assembly of Advanced Heterocyclic Systems

The reactivity of the nitrogen atoms and the carbonyl group in this compound provides multiple avenues for its elaboration into more complex heterocyclic systems. It can participate in a variety of chemical transformations, including N-alkylation, N-arylation, and condensation reactions, to construct novel polycyclic and spiro-fused heterocyclic compounds. These advanced heterocyclic systems are often associated with a wide range of biological activities, making this compound a key precursor for their synthesis.

Applications in Fragment-Based Drug Discovery and Lead Optimization (as a chemical scaffold)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. In this approach, small, low-complexity molecules (fragments) that bind to a biological target are identified and then optimized into more potent leads. The this compound scaffold, with its defined three-dimensional shape and multiple points for chemical modification, is an ideal candidate for inclusion in fragment libraries.

Once a fragment containing this scaffold is identified as a hit, it can be systematically elaborated in the process of lead optimization. The two nitrogen atoms offer vectors for growing the fragment to explore and exploit interactions with the target protein. For instance, derivatives of the closely related 2,7-diazaspiro[3.5]nonane have been successfully used to develop potent covalent inhibitors of KRAS G12C, a challenging cancer target. nih.gov This demonstrates the potential of the diazaspiro[3.5]nonane core in lead optimization campaigns.

The table below summarizes the key applications of the this compound scaffold in different stages of drug discovery and organic synthesis.

Application AreaSpecific UseKey Advantages
Privileged Scaffold Design of conformationally restricted analogues for SAR studies.Provides rigidity, defines 3D shape, allows for exploration of bioactive conformations.
Modulation of molecular properties.Improves physicochemical properties like solubility and metabolic stability.
Building Block Integration into complex molecule and natural product synthesis.Offers a rigid core with multiple functionalization points.
Assembly of advanced heterocyclic systems.Versatile precursor for novel polycyclic and spiro-fused compounds.
Drug Discovery Use in fragment-based drug discovery (FBDD).Provides novel 3D fragments for screening libraries.
Scaffold for lead optimization.Offers multiple vectors for chemical elaboration to improve potency and selectivity.

Future Research Directions and Outlook

Novel Synthetic Methodologies

Future synthetic work will likely focus on improving efficiency, scalability, and stereochemical control. The development of asymmetric and high-throughput methods will be crucial for accessing libraries of derivatives for biological screening and materials science applications.

The creation of single-enantiomer spirocycles is a paramount goal for developing selective therapeutic agents. Future research could adapt established asymmetric strategies to the 1,6-diazaspiro[3.5]nonan-5-one scaffold. Methodologies successfully applied to related azaspirocycles, such as the diastereoselective addition of anions to chiral N-tert-butanesulfinyl imines, offer a promising starting point. This approach could be explored for constructing the piperidinone ring with high stereocontrol.

Organocatalysis, particularly through enantioselective annulation reactions, represents another fertile ground for investigation. Chiral catalysts could be designed to facilitate the cyclization steps, thereby establishing the spirocenter with high enantiomeric excess. Exploring a range of catalyst classes and reaction conditions will be essential to optimize these transformations.

Table 1: Potential Asymmetric Synthesis Strategies for this compound

Synthetic StrategyKey PrinciplePotential AdvantagesKey Research Challenge
Chiral Auxiliary-Directed SynthesisA removable chiral group (e.g., sulfinamide) guides the stereochemical outcome of a key bond-forming reaction.High diastereoselectivity, well-established procedures for related systems.Requires additional steps for auxiliary attachment and removal; optimization for the specific substrate.
Organocatalytic AnnulationA small, chiral organic molecule catalyzes a ring-forming reaction enantioselectively.Metal-free conditions, operational simplicity, potential for high enantioselectivity.Catalyst design and screening to achieve high efficiency and stereocontrol for the diazaspiro system.
Transition Metal CatalysisChiral ligand-metal complexes catalyze key C-N or C-C bond formations.Broad reaction scope, high turnover numbers, excellent enantioselectivity.Identifying a suitable ligand-metal combination for the specific intramolecular cyclization.

To accelerate the discovery of derivatives, high-throughput synthesis methods are indispensable. Flow chemistry offers significant advantages over traditional batch processing for the synthesis of complex heterocycles and spirocycles. researchgate.netfrontiersin.org Its capacity for precise control over reaction parameters like temperature, pressure, and reaction time can lead to improved yields, higher purity, and enhanced safety, particularly for reactions that are highly exothermic. frontiersin.org Future work should focus on translating key synthetic steps for this compound and its analogs into a continuous flow process. This would enable rapid library generation and scalable production of promising candidates. researchgate.net

Integrating flow chemistry with automated synthesis platforms could further revolutionize the exploration of this scaffold. Automated systems can perform iterative reaction cycles, purifications, and analyses, dramatically reducing the time required to synthesize and evaluate a diverse set of derivatives. researchgate.net This technology would be instrumental in systematically exploring the structure-activity relationships of this compound class.

Exploration of New Reactivity Profiles

The unique combination of a lactam, a secondary amine, and a strained spirocyclic core suggests that this compound may possess a rich and underexplored reactivity profile.

The functional groups of the this compound core present multiple handles for chemical modification. The secondary amine in the piperidinone ring is a prime site for derivatization via N-alkylation, N-acylation, or N-arylation to introduce a wide range of substituents. The lactam moiety itself offers avenues for further transformations. For instance, reduction of the carbonyl group would yield the corresponding 1,6-diazaspiro[3.5]nonane, a spirocyclic diamine.

Furthermore, the strained four-membered azetidine (B1206935) ring could be susceptible to ring-opening reactions under specific conditions, providing access to novel piperidine-based structures. researchgate.netrsc.org Investigating the reactivity of the lactam, including potential ring-expansion or rearrangement reactions, could lead to the discovery of entirely new heterocyclic scaffolds. researchgate.netrsc.org

Chiral diamines are highly valued as ligands in asymmetric catalysis. nih.gov Following the asymmetric synthesis of this compound and its subsequent reduction to the corresponding diamine, these derivatives could be explored as novel ligands for transition-metal-catalyzed reactions. The rigid spirocyclic backbone is expected to create a well-defined chiral pocket around a metal center, potentially inducing high levels of enantioselectivity in reactions such as asymmetric hydrogenation, allylic alkylation, or Michael additions. nih.govacs.org The modular nature of the scaffold would allow for fine-tuning of the ligand's steric and electronic properties by modifying the substituents on the nitrogen atoms.

Advanced Structural and Computational Insights

A deeper understanding of the three-dimensional structure, conformational preferences, and electronic properties of this compound is essential for rational drug design and predicting its reactivity. Advanced computational chemistry techniques can provide invaluable insights that complement experimental work.

Future research should employ quantum mechanical methods, such as Density Functional Theory (DFT), to perform comprehensive conformational analyses. nih.govmdpi.com Such studies can identify the lowest energy conformations of the spirocycle and its derivatives, which is critical for understanding how these molecules might interact with biological targets. nih.govmdpi.com Calculating the molecule's electrostatic potential surface can reveal regions of positive and negative charge, highlighting potential sites for hydrogen bonding and other non-covalent interactions.

Furthermore, molecular docking simulations could be used to screen libraries of this compound derivatives against known protein targets, helping to prioritize compounds for synthesis and biological evaluation. These computational approaches can accelerate the discovery process by providing a theoretical framework for understanding the molecule's structure-property relationships. nih.gov

Table 2: Potential Computational Methods and Their Applications

Computational MethodObjectiveExpected Insight
Density Functional Theory (DFT)Conformational analysis and geometry optimization.Identification of the most stable 3D structures and their relative energies. nih.govmdpi.com
Natural Bond Orbital (NBO) AnalysisAnalysis of electronic structure and intramolecular interactions.Understanding of hyperconjugative effects, hydrogen bonding, and charge distribution. mdpi.com
Molecular DockingPrediction of binding modes and affinities to biological targets.Prioritization of derivatives for synthesis and screening against specific proteins.
Quantum Theory of Atoms in Molecules (QTAIM)Characterization of chemical bonds and non-covalent interactions.Detailed insight into the nature and strength of intramolecular and intermolecular forces.

Information on "this compound" Currently Unavailable in Scientific Literature

Searches for "this compound" and its potential synthesis, properties, and applications did not yield any relevant results. The scientific literature extensively covers other isomers of diazaspiro[3.5]nonan-5-one, but the 1,6-isomer appears to be a novel or yet-to-be-synthesized and characterized compound.

Consequently, it is not possible to provide a scientifically accurate and informative article that adheres to the provided outline. The creation of such an article would require speculative and unverified information, which falls outside the scope of providing factual and reliable scientific content.

Further research and synthesis of This compound would be required before any of the advanced topics outlined in the user's request could be meaningfully discussed. At present, the scientific community has not published any findings on this specific chemical entity.

Q & A

Q. What are the standard synthetic routes for 1,6-Diazaspiro[3.5]nonan-5-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclization of precursors (e.g., amino esters or ketones) under basic conditions, followed by acid treatment to form hydrochloride salts. Key parameters include solvent choice (e.g., THF or DCM), temperature control (0–50°C), and reaction time (12–24 hours). For example, cyclization with NaH in THF at 25°C yields ~60% purity, which can be improved to >95% via recrystallization . Optimization studies should use Design of Experiments (DoE) to evaluate interactions between variables like pH and catalyst loading.

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Characterization employs:
  • NMR : 1^1H and 13^{13}C spectra to confirm spirocyclic connectivity and absence of regioisomers.
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+^+ at m/z 169.12).
  • X-ray Crystallography : Resolves bond angles and ring conformations, critical for confirming the spiro[3.5] scaffold .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodological Answer :
  • Cell Viability Assays : Use KRAS-mutant cancer lines (e.g., NCI-H1373) to assess IC50_{50} values via MTT or CellTiter-Glo.
  • Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for targets like KRAS G12C .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with KRAS G12C?

  • Methodological Answer :
  • Molecular Docking : Simulate binding in the switch-II pocket using software like AutoDock Vina.
  • Mutagenesis : Replace cysteine residues (e.g., Cys12) to validate covalent binding.
  • CRISPR Knockout Models : Confirm target specificity by deleting KRAS in cell lines and observing rescue effects .

Q. What strategies are used to explore structure-activity relationships (SAR) for spirocyclic derivatives?

  • Methodological Answer :
  • Substituent Variation : Introduce groups at positions 2 and 7 (e.g., tert-butyl carboxylates) to modulate steric and electronic effects.
  • Biological Profiling : Compare IC50_{50} values across derivatives (e.g., 2,7-diazaspiro vs. diazabicyclo analogs) to identify optimal scaffolds. A study showed 2,7-diazaspiro derivatives exhibit 10-fold higher S1R binding affinity than diazabicyclo analogs .

Q. How are preclinical in vivo models designed to evaluate antitumor efficacy?

  • Methodological Answer :
  • Xenograft Models : Implant KRAS-mutant tumors (e.g., NSCLC PDX models) into immunodeficient mice.
  • Dosing Regimens : Administer derivatives (e.g., compound 7b) subcutaneously at 20–50 mg/kg, monitoring tumor volume via caliper measurements.
  • PK/PD Analysis : Measure plasma half-life (t1/2_{1/2} ~4 hours) and tumor drug levels via LC-MS/MS .

Q. What computational tools predict metabolic stability and bioavailability?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict oxidative metabolism.
  • ADMET Prediction : Use tools like SwissADME to estimate logP (e.g., ~1.5) and permeability (e.g., Caco-2 >5 × 106^{-6} cm/s) .

Q. How are analytical challenges in purity assessment addressed?

  • Methodological Answer :
  • HPLC : Use C18 columns with acetonitrile/water gradients (5→95% over 20 min) to resolve impurities.
  • LC-MS/MS : Quantify trace intermediates (e.g., <0.1% by area) using MRM transitions .

Q. What methodologies validate synergy in combination therapies?

  • Methodological Answer :
  • Chou-Talalay Assay : Calculate combination indices (CI <1 indicates synergy) with MEK inhibitors.
  • Transcriptomic Profiling : RNA-seq to identify pathways co-regulated with KRAS inhibition .

Q. How is bioavailability optimized for in vivo applications?

  • Methodological Answer :
  • Salt Formation : Convert free base to hydrochloride salts to enhance solubility (e.g., >50 mg/mL in PBS).
  • Nanoparticle Encapsulation : Use PLGA polymers to extend half-life and reduce dosing frequency .

Key Notes

  • Avoid commercial sources (e.g., BenchChem) per reliability guidelines.
  • Structural nuances (e.g., nitrogen positioning) critically influence biological activity .
  • Computational and experimental validation are complementary in optimizing spirocyclic scaffolds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.